molecular formula C21H18N2O3 B2532986 N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-21-6

N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2532986
CAS No.: 1004256-21-6
M. Wt: 346.386
InChI Key: OTGIIYMOTHNRRD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of p-aminoacetophenone with benzyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and acylation reactions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetylphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-acetylphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

N-(4-acetylphenyl)-1-benzyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15(24)17-7-10-19(11-8-17)22-21(26)18-9-12-20(25)23(14-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGIIYMOTHNRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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